N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 276.601 g/mol. It is classified as a cyclopropylamine derivative, which is significant in medicinal chemistry due to its potential biological activity. The compound is known for its applications in pharmaceutical research, particularly as a potential inhibitor of lysine-specific demethylase 1 (LSD1) and other kinase-related pathways .
This compound can be sourced from various suppliers, including Apollo Scientific and VWR International. It is categorized under cyclopropylamines, which are recognized for their diverse pharmacological properties. The compound's CAS number is 2413937-39-8, and it has been documented in several chemical databases, including PubChem .
The synthesis of N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride typically involves the following steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or vary based on the laboratory protocols employed .
The molecular structure of N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride features:
The compound's structure can be represented as follows:
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride primarily revolves around its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is involved in histone modification processes that regulate gene expression:
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride has several notable applications:
This compound represents an important area of research within medicinal chemistry, particularly concerning epigenetic regulation and cancer therapeutics.
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride belongs to the cyclopropylamine class of irreversible enzyme inhibitors. Its core cyclopropylamine moiety enables covalent binding to the flavin adenine dinucleotide (FAD) cofactor within the catalytic domain of Lysine-Specific Demethylase 1 (LSD1). This interaction permanently inactivates LSD1’s demethylase function by forming a stable adduct with FAD, preventing electron transfer necessary for oxidative demethylation reactions [3].
LSD1 (also designated KDM1A) governs epigenetic regulation by erasing mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). The irreversible inhibition by this compound shifts the epigenetic landscape toward a transcriptionally active state at LSD1-targeted promoters. Specifically, it disrupts LSD1’s recruitment to oncogenic transcriptional complexes (e.g., CoREST), thereby hindering the silencing of tumor suppressor genes [3]. Table 1 summarizes key biochemical properties of LSD1 inhibition:
Table 1: LSD1 Inhibition Characteristics
Property | Effect |
---|---|
Inhibition Mechanism | Irreversible covalent modification of FAD cofactor |
Target Residue | Lysine 4 or Lysine 9 of histone H3 |
Consequence | Accumulation of H3K4 methylation; Reactivation of silenced genes |
Structural Requirement | Stereospecific cyclopropylamine ring (S-configuration enhances binding) |
This targeted disruption positions the compound as a template for developing epigenetic therapies against LSD1-dependent malignancies.
The compound exerts profound effects on histone modification dynamics by selectively blocking H3K4 demethylation. LSD1’s demethylation of H3K4 is a FAD-dependent amine oxidation reaction generating formaldehyde. By inhibiting this process, the compound induces genome-wide accumulation of H3K4me2 marks—a signature of actively transcribed promoters. Chromatin immunoprecipitation studies on analogous cyclopropylamines (e.g., GSK2879552) confirm increased H3K4me2 occupancy at promoters of tumor suppressor genes like CDKN1A, correlating with restored gene expression [3].
Notably, the 4-bromophenyl substituent enhances target engagement through π-stacking interactions within LSD1’s substrate-binding cavity. This pharmacophore optimizes binding affinity and specificity over related amine oxidases (e.g., Monoamine Oxidase B). Consequently, cells treated with this compound exhibit:
Table 2 contrasts histone methylation states pre- and post-inhibition:Table 2: Histone Methylation Dynamics
Condition | H3K4me2 Level | Transcriptional Status | Downstream Impact |
---|---|---|---|
LSD1 Active | Low | Silenced | Blocked differentiation |
LSD1 Inhibited | High | Activated | Restored cellular differentiation |
These epigenetic modifications underpin the compound’s therapeutic potential in reprogramming oncogenic gene expression.
Indirect evidence from related epigenetic modulators suggests this compound may influence apoptotic signaling through Bax activation. LSD1 inhibition upregulates pro-apoptotic factors (e.g., BIM, PUMA) and sensitizes cells to mitochondrial apoptosis. The Bcl-2-Associated X Protein (Bax)—a pivotal executor protein—translocates to the mitochondrial membrane upon activation, forming oligomers that permeabilize mitochondria and facilitate cytochrome c release. While direct binding data for this specific compound is limited, epigenetic reactivation of Bax regulators is documented. For instance:
Table 3 outlines Bax-related apoptotic mechanisms influenced by LSD1 inhibition:Table 3: Apoptotic Pathway Modulation
Target Process | Mechanism | Outcome |
---|---|---|
Bax Transcription | H3K4me2 accumulation at Bax promoter | Increased Bax expression |
Bax Activation | Epigenetic derepression of Bax activators | Bax oligomerization at mitochondria |
Mitochondrial Permeability | Cytochrome c release via Bax pores | Caspase cascade initiation |
This Bax-mediated apoptosis is critical for eliminating malignant cells in cancers where LSD1 sustains survival pathways [4].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8